B1576858 Piceain 2

Piceain 2

Cat. No.: B1576858
Attention: For research use only. Not for human or veterinary use.
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Description

Key physicochemical properties, such as molecular weight, solubility, and spectral data (e.g., NMR, IR), would typically follow IUPAC guidelines for compound characterization . However, the absence of direct experimental data in the provided sources necessitates a comparative framework based on structurally or functionally analogous compounds.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RPRCWIKIKFRCKSLKF

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Piceain 2, two structurally related compounds—2-Aminobenzamide and Decan-based derivatives—are selected for comparison. These compounds were chosen based on their relevance to benzamide frameworks () and broad applications in organic chemistry ().

Structural and Functional Comparison

Table 1: Structural and Functional Properties
Property This compound (Hypothetical) 2-Aminobenzamide Decan Derivatives
Core Structure Benzamide/phenolic acid Benzamide with amino substituent Alkyl chain (C10) with functional groups
Molecular Weight ~200–250 g/mol 136.15 g/mol 140–300 g/mol (varies by derivative)
Solubility Moderate in polar solvents High in DMSO, aqueous buffers Low in water, high in organic solvents
Bioactivity Antimicrobial (hypothesized) HDAC inhibition, neuroprotection Surfactants, lipid membrane studies
Applications Pharmaceuticals, agrochemicals Cancer therapy, epigenetics Material science, drug delivery

Pharmacological and Industrial Relevance

  • 2-Aminobenzamide: Known for histone deacetylase (HDAC) inhibitory activity, making it critical in epigenetic cancer therapies. Its polar functional groups enhance solubility, facilitating in vitro assays .
  • Decan Derivatives: Decan-1-ol and decanoic acid are widely used in surfactant production and lipid bilayer studies due to their amphiphilic properties. Their long alkyl chains improve drug encapsulation efficiency .
  • This compound: Hypothesized to exhibit antimicrobial properties akin to phenolic acids (e.g., gallic acid).

Methodological Considerations for Comparative Studies

The absence of explicit data on this compound underscores the importance of rigorous experimental protocols, as outlined in analytical chemistry guidelines ():

Structural Elucidation : Employ HPLC-MS and NMR spectroscopy for precise molecular characterization.

Bioactivity Screening : Use standardized antimicrobial assays (e.g., MIC determination) and cytotoxicity tests against human cell lines.

Data Presentation : Follow journal-specific formatting for tables and figures, ensuring clarity and reproducibility ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.